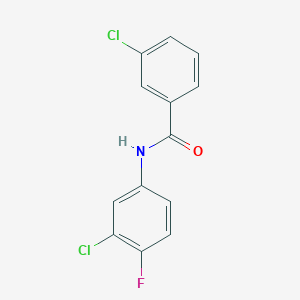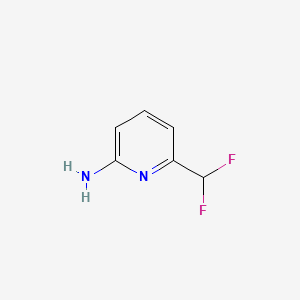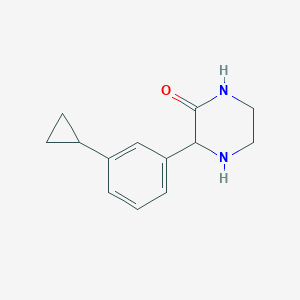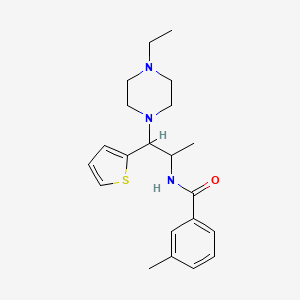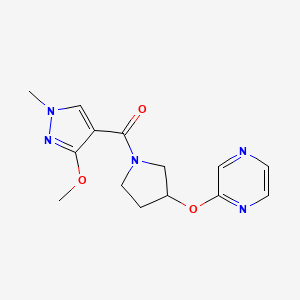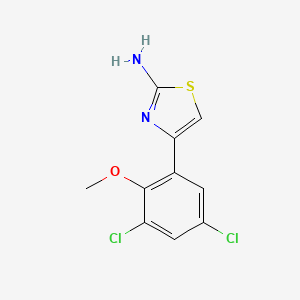
4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine is a compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound is also known as DMAT and has been studied extensively for its ability to inhibit protein kinases, which are crucial in many cellular processes.
作用機序
DMAT inhibits protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, which is necessary for many cellular processes. DMAT has been shown to have a higher affinity for PIM kinases than other protein kinases, which may contribute to its specificity.
Biochemical and Physiological Effects:
DMAT has been shown to have several biochemical and physiological effects. In cancer cells, DMAT has been shown to induce apoptosis and inhibit cell proliferation. In inflammatory diseases, DMAT has been shown to reduce cytokine production and inhibit the activation of immune cells. In viral infections, DMAT has been shown to inhibit viral replication.
実験室実験の利点と制限
One advantage of DMAT is its specificity for PIM kinases, which allows for targeted inhibition of these kinases. However, DMAT has also been shown to inhibit other protein kinases at higher concentrations, which may limit its use in certain experiments. Additionally, DMAT has a short half-life, which may require frequent dosing in in vivo experiments.
将来の方向性
There are several future directions for DMAT research. One direction is the development of more potent and selective PIM kinase inhibitors. Another direction is the investigation of DMAT in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, the potential use of DMAT in other diseases, such as neurological disorders, should be explored. Overall, DMAT has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic benefits.
Conclusion:
In conclusion, DMAT is a compound that has gained attention in the scientific community due to its potential therapeutic properties. Its ability to inhibit protein kinases, particularly PIM kinases, has shown promise in cancer, inflammatory diseases, and viral infections. While there are limitations to its use in lab experiments, DMAT has several future directions for research, including the development of more potent and selective inhibitors and investigation in other diseases.
合成法
The synthesis of DMAT involves the reaction of 3,5-dichloro-2-methoxyaniline with thioamide in the presence of a catalyst. This reaction results in the formation of DMAT, which is a yellow crystalline solid. The yield of this reaction is typically around 60-70%, and the purity can be improved through recrystallization.
科学的研究の応用
DMAT has been studied extensively for its potential therapeutic properties. It has been shown to inhibit several protein kinases, including PIM1, PIM2, and PIM3. These kinases are involved in many cellular processes, including cell growth, differentiation, and survival. Inhibition of these kinases has been shown to have potential therapeutic benefits in cancer, inflammatory diseases, and viral infections.
特性
IUPAC Name |
4-(3,5-dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2OS/c1-15-9-6(2-5(11)3-7(9)12)8-4-16-10(13)14-8/h2-4H,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYAISHCIGJSMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2373639.png)
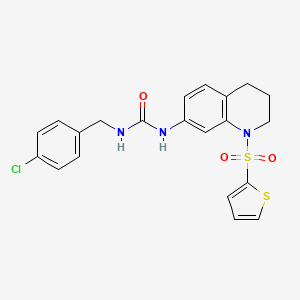


![2-[(6-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2373643.png)
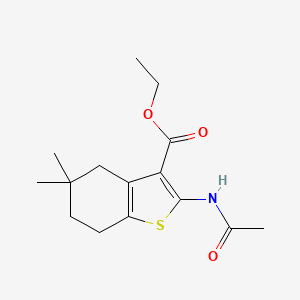
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2373647.png)
